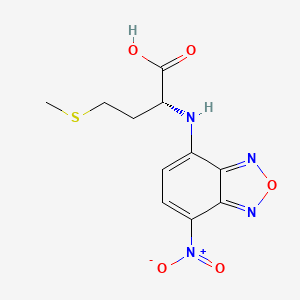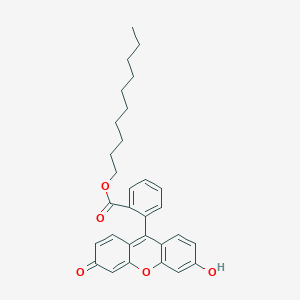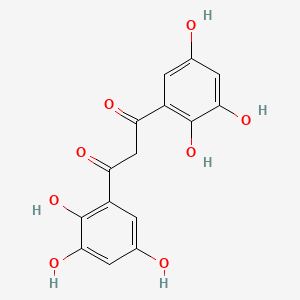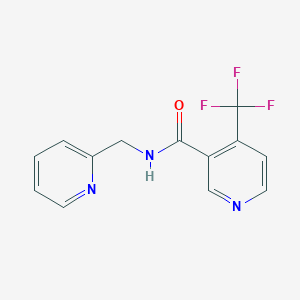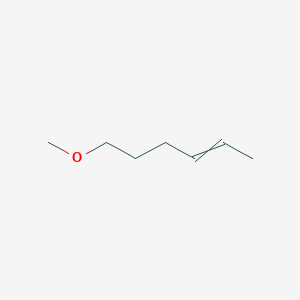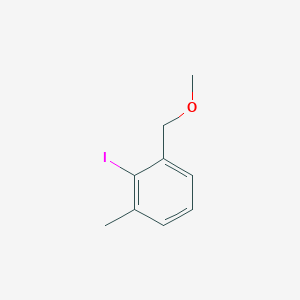
2-Iodo-1-(methoxymethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(methoxymethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethyl)-3-methylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 1-(methoxymethyl)-3-methylbenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-1-(methoxymethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-hydroxy-1-(methoxymethyl)-3-methylbenzene, 2-cyano-1-(methoxymethyl)-3-methylbenzene, etc.
Oxidation: Formation of 2-iodo-1-(formylmethyl)-3-methylbenzene or 2-iodo-1-(carboxymethyl)-3-methylbenzene.
Reduction: Formation of 2-hydro-1-(methoxymethyl)-3-methylbenzene.
Aplicaciones Científicas De Investigación
2-Iodo-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-(methoxymethyl)-3-methylbenzene depends on its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
- 1-Iodo-2-methoxybenzene
- 1-Iodo-2-nitrobenzene
- 1-Iodo-2-(trimethylsilyl)acetylene
Comparison: 2-Iodo-1-(methoxymethyl)-3-methylbenzene is unique due to the presence of both a methoxymethyl group and a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in specific synthetic applications and potential biological activities.
Propiedades
Número CAS |
137300-31-3 |
|---|---|
Fórmula molecular |
C9H11IO |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-iodo-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5H,6H2,1-2H3 |
Clave InChI |
PSBCMBYVIJVGOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)COC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)


![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
